molecular formula C18H21N3OS B1341998 Acetyl Methylene Blue CAS No. 3763-06-2

Acetyl Methylene Blue

Cat. No.: B1341998
CAS No.: 3763-06-2
M. Wt: 327.4 g/mol
InChI Key: JEOGFTYLESYHAM-UHFFFAOYSA-N
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Description

Acetyl Methylene Blue is a derivative of Methylene Blue, a well-known phenothiazine compound. Methylene Blue has been widely used in various medical and scientific applications due to its unique properties, such as its ability to act as an electron transfer agent and its neuroprotective effects . This compound retains many of these properties while also exhibiting distinct characteristics due to the acetyl group modification.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl Methylene Blue can be synthesized through the acetylation of Methylene Blue. The process typically involves the reaction of Methylene Blue with acetic anhydride in the presence of a base, such as sodium acetate. The reaction is carried out under controlled conditions to ensure the selective acetylation of the desired position on the Methylene Blue molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Acetyl Methylene Blue undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidation states of this compound, while reduction typically results in the formation of reduced forms of the compound .

Comparison with Similar Compounds

Acetyl Methylene Blue can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique properties, such as its ability to participate in redox reactions and its potential therapeutic uses, make it a valuable tool in various fields. Further research into its mechanisms of action and comparison with similar compounds will continue to enhance our understanding and utilization of this compound.

Properties

IUPAC Name

1-[3,7-bis(dimethylamino)phenothiazin-10-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-12(22)21-15-8-6-13(19(2)3)10-17(15)23-18-11-14(20(4)5)7-9-16(18)21/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOGFTYLESYHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600361
Record name 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3763-06-2
Record name 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Synthesis using methylhydrazine/Hunig's base in one pot. To a 5000 cm3 reactor vessel under an atmosphere of nitrogen was added methylthioninium chloride trihydrate (0.54 mol, 200 g) and acetonitrile (1000 cm3). Methylhydrazine (1.07 mol, 49.36 g) was added dropwise at 1.5 mL per minute. The temperature of the mixture increased to 32° C. and was stirred for 20 minutes. The yellow/green suspension had acetic anhydride (5.35 mol, 541 g) added and then Hunig's base (diisopropylethylamine) (1.55 mol, 200 g) was added. The mixture was heated at 90° C. for 2 hours. The cooled mixture was then poured carefully into ice water (2000 cm3) in ten 200 cm3 portions while stirring to give a precipitate. The precipitate was stirred for 45 minutes before it was filtered, washed with water (3×250 cm3). and air dried for 30 minutes. The crude material was crystallised from hot ethanol (2750 cm3) to yield the title compound (112.1 g, 64%) as a light grey solid. Mp 137° C.; vmax(KBr)/cm−1 2910 (CH), 2876 (CH), 2856 (CH), 2799 (CH), 1659 (C═O), 1596 (NO2), 1502 (NO2); δH (250 MHz; CDCl3) 2.16 (3H, s, CH3), 2.93 (12H, s, NCH3), 6.59-6.62 (2H, d, J8.5, ArH), 6.69-6.71 (2H, d, J2.75, ArH), 7.08-7.47 (2H, brd s, ArH); δC (62.9 MHz; CDCl3) 170.3 (C═O), 148.9 (ArC), 127.2 (ArC), 127.1 (ArC), 127.0 (ArC), 110.9 (ArC), 110.7 (ArC), 40.7 (NCH3), 22.9 (CH3); m/z (ES) 284.2 (100%, [M−OAc]+), 328.1 (15%, [M+H]+), 350.1 (41%, [M+Na]+).
Name
methylhydrazine Hunig's base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylthioninium chloride trihydrate
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Methylhydrazine
Quantity
49.36 g
Type
reactant
Reaction Step Three
Quantity
541 g
Type
reactant
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ten
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
64%

Synthesis routes and methods II

Procedure details

Synthesis using hydrazine monohydrate/Hunig's base in one pot. To a 250 cm3 round bottom flask under an atmosphere of nitrogen was added methylthioninium chloride trihydrate (80.2 mmol, 30 g) and acetonitrile (150 cm3). Hydrazine monohydrate (176.5 mmol, 8.84 g) was added and the mixture was heated to reflux and stirred for 10 minutes before cooling to 25° C. The yellow/green suspension had acetic anhydride (794 mmol, 81.2 g) and Hunig's base (diisopropylethylamine) (232 mmol, 29.97 g) added. The mixture was heated at 90° C. for 2 hours. The cooled mixture was then poured carefully into ice water (400 cm3) in ten equal portions while stirring to give a precipitate. The precipitate was stirred for 30 minutes before it was filtered, washed with water (3×100 cm3), and air dried for 30 minutes. The crude material was crystallised from hot ethanol (400 cm3) to yield the title compound (17.15 g, 65%) as a light grey solid. Mp 137° C.; vmax(KBr)/cm−1 2910 (CH), 2876 (CH), 2856 (CH), 2799 (CH), 1659 (C═O), 1596 (NO2), 1502 (NO2); δH (250 MHz; CDCl3) 2.16 (3H, s, CH3), 2.93 (12H, s, NCH3), 6.59-6.62 (2H, d, J8.5, ArH), 6.69-6.71 (2H, d, J2.75, ArH), 7.08-7.47 (2H, brd s, ArH); δC (62.9 MHz; CDCl3) 170.3 (C═O), 148.9 (ArC), 127.2 (ArC), 127.1 (ArC), 127.0 (ArC), 110.9 (ArC), 110.7 (ArC), 40.7 (NCH3), 22.9 (CH3); m/z (ES) 284.2 (100%, [M−OAc]+), 328.1 (15%, [M+H]+), 350.1 (41%, [M+Na]+).
Name
hydrazine monohydrate Hunig's base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylthioninium chloride trihydrate
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
8.84 g
Type
reactant
Reaction Step Three
Quantity
81.2 g
Type
reactant
Reaction Step Four
Quantity
29.97 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Six
Yield
65%

Synthesis routes and methods III

Procedure details

Synthesis using sodium borohydride/Hunig's base in one pot. To a 500 cm3 round bottom flask under an atmosphere of nitrogen was added methylthioninium chloride trihydrate (80.2 mmol, 30 g) and acetonitrile (150 cm3). Sodium borohydride (104 mmol, 3.94 g) was added in four equal portions over a 30 minute time period. The temperature of the mixture was maintained at 35° C. with a cold water bath and was stirred for 30 minutes. The yellow/green suspension had acetic anhydride (321 mmol, 32.75 g) and Hunig's base (diisopropylethylamine) (120 mmol, 15.55 g) added. The mixture was heated at 90° C. for 2 hours. The cooled mixture was then poured carefully into ice water (200 cm3) in ten equal portions while stirring to give a precipitate. The precipitate was stirred for 30 minutes before it was filtered, washed with water (3×50 cm3), and air dried for 30 minutes. The crude material was crystallised from hot ethanol (300 cm3) to yield the title compound (13.55 g, 52%) as a light grey solid. Mp 137° C.; vmax(KBr)/cm−1 2910 (CH), 2876 (CH), 2856 (CH), 2799 (CH), 1659 (C═O), 1596 (NO2), 1502 (NO2); δH (250 MHz; CDCl3) 2.16 (3H, s, CH3), 2.93 (12H, s, NCH3), 6.59-6.62 (2H, d, J8.5, ArH), 6.69-6.71 (2H, d, J2.75, ArH), 7.08-7.47 (2H, brd s, ArH); δC (62.9 MHz; CDCl3) 170.3 (C═O), 148.9 (ArC), 127.2 (ArC), 127.1 (ArC), 127.0 (ArC), 110.9 (ArC), 110.7 (ArC), 40.7 (NCH3), 22.9 (CH3); m/z (ES) 284.2 (100%, [M−OAc]+), 328.1 (15%, [M+H]+), 350.1 (41%, [M+Na]+).
Name
sodium borohydride Hunig's base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylthioninium chloride trihydrate
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.94 g
Type
reactant
Reaction Step Three
Quantity
32.75 g
Type
reactant
Reaction Step Four
Quantity
15.55 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Six
Yield
52%

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